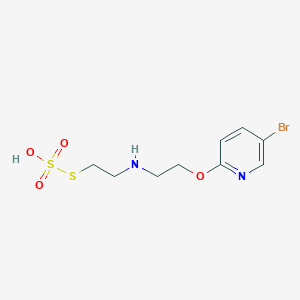
S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate: is a chemical compound that features a thiosulfate group attached to an aminoethyl chain, which is further connected to a pyridyloxy group with a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of 5-bromo-2-pyridyloxyethylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridyloxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiosulfate group can participate in redox reactions, leading to the formation of different sulfur-containing species.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Sulfate or sulfonate derivatives.
Reduction Reactions: Thiol or sulfide derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: In biological research, it may serve as a probe or reagent for studying thiol-disulfide exchange reactions and redox biology.
Industry: In industrial applications, it can be used in the formulation of specialty chemicals, such as antioxidants or stabilizers for polymers and other materials.
Mechanism of Action
The mechanism by which S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate exerts its effects involves its ability to participate in redox reactions and form stable complexes with various biomolecules. The thiosulfate group can act as a nucleophile, reacting with electrophilic centers in target molecules. Additionally, the compound’s ability to undergo substitution reactions allows it to modify other molecules, potentially altering their biological activity.
Comparison with Similar Compounds
- S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen sulfate
- S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen sulfonate
Uniqueness: The uniqueness of S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a thiosulfate group and a brominated pyridyloxy moiety allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
41286-92-4 |
|---|---|
Molecular Formula |
C9H13BrN2O4S2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
5-bromo-2-[2-(2-sulfosulfanylethylamino)ethoxy]pyridine |
InChI |
InChI=1S/C9H13BrN2O4S2/c10-8-1-2-9(12-7-8)16-5-3-11-4-6-17-18(13,14)15/h1-2,7,11H,3-6H2,(H,13,14,15) |
InChI Key |
NRJCXKSPPCEIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















